molecular formula C38H43N7O6 B1448252 2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine CAS No. 869354-77-8

2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine

Cat. No. B1448252
CAS RN: 869354-77-8
M. Wt: 693.8 g/mol
InChI Key: HAWCOYOJCJDMKE-OEXQMBLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Amino-5’-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2’-deoxyadenosine” is a modified nucleoside. Nucleosides are the building blocks of DNA and RNA, and modifications to these molecules can have significant effects on their properties and functions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the various modifications. The “2-Amino” and “N6-(dimethylaminomethylidene)” modifications suggest changes to the adenine base of the nucleoside, while the “5’-O-(dimethoxytrityl)” and “N2-isobutyryl” modifications suggest changes to the sugar and phosphate backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and rigidity, while the various functional groups could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Modified nucleosides are often used in therapeutic applications, where they can interfere with nucleic acid synthesis and function .

Future Directions

Modified nucleosides like this one have potential applications in a variety of fields, including medicinal chemistry, synthetic biology, and materials science. Future research could explore these possibilities further .

properties

IUPAC Name

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H43N7O6/c1-24(2)36(47)43-37-41-34(40-22-44(3)4)33-35(42-37)45(23-39-33)32-20-30(46)31(51-32)21-50-38(25-10-8-7-9-11-25,26-12-16-28(48-5)17-13-26)27-14-18-29(49-6)19-15-27/h7-19,22-24,30-32,46H,20-21H2,1-6H3,(H,41,42,43,47)/b40-22+/t30-,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWCOYOJCJDMKE-OEXQMBLLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H43N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

693.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine
Reactant of Route 2
2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine
Reactant of Route 3
2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine
Reactant of Route 4
2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine
Reactant of Route 5
2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine
Reactant of Route 6
2-Amino-5'-O-(dimethoxytrityl)-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-deoxyadenosine

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